molecular formula C10H14O4S B097947 2-Methoxyethyl 4-methylbenzenesulfonate CAS No. 17178-10-8

2-Methoxyethyl 4-methylbenzenesulfonate

Cat. No.: B097947
CAS No.: 17178-10-8
M. Wt: 230.28 g/mol
InChI Key: TZXJJSAQSRHKCZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-methylbenzenesulfonate (CAS 17178-10-8) is a sulfonate ester with the molecular formula C₁₀H₁₄O₄S and a molecular weight of 230.28 g/mol. It is characterized by a methoxyethyl group (–OCH₂CH₂OCH₃) attached to the sulfonate moiety of 4-methylbenzenesulfonic acid (tosyl group). This compound is widely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions to introduce methoxyethyl groups into target molecules .

Preparation Methods

Conventional Tosylation Using Triethylamine

The most widely documented method for synthesizing 2-methoxyethyl 4-methylbenzenesulfonate involves the reaction of 2-methoxyethanol with TsCl in the presence of triethylamine (TEA). This approach, adapted from a Royal Society of Chemistry protocol , proceeds via a nucleophilic acyl substitution mechanism.

Reaction Setup and Conditions

In a representative procedure, 2-methoxyethanol (15.22 g, 200 mmol) is dissolved in ethyl acetate (200 mL) and cooled to ambient temperature. Triethylamine (27.8 mL, 200 mmol) is added to scavenge HCl generated during the reaction. TsCl (39.8 g, 208.8 mmol) is introduced portionwise, resulting in immediate precipitation of triethylamine hydrochloride . The mixture is stirred under nitrogen for 8 hours, with reaction progress monitored by TLC (30% ethyl acetate in hexane).

Inorganic Base-Catalyzed Methods

Recent patents demonstrate that replacing organic bases with inorganic catalysts can enhance reaction efficiency. A Chinese patent detailing the synthesis of structurally analogous tosylates provides insights into optimizing this approach.

Potassium Hydroxide as Catalyst

In a modified procedure, TsCl reacts with 2-methoxyethanol in dichloromethane using potassium hydroxide (KOH, 5–10 wt% relative to alcohol) and triethylamine. The reaction achieves completion within 2–3 hours at room temperature, with yields exceeding 85% . This acceleration stems from KOH’s dual role in deprotonating the alcohol and neutralizing HCl.

Esterification from p-Toluenesulfonic Acid

An alternative route employs p-toluenesulfonic acid and 2-methoxyethanol under acidic conditions, as exemplified by a patent on methyl tosylate refinement . Although unreported for the target compound, this method’s principles are extrapolatable.

Reaction Dynamics

The acid (1 equiv) and alcohol (excess) are heated to 68–84°C with a catalyst, typically a strong acid, to drive esterification. For example, methyl tosylate synthesis uses reflux conditions (82–84°C) for 3–4 hours . Applying this to 2-methoxyethanol would necessitate similar thermal activation but risks dehydration of the glycol ether.

Distillation-Based Purification

Crude product is washed with saturated brine and purified via reduced-pressure distillation (0.6–0.64 atm), ceasing when the temperature rises 2–4°C . This method favors industrial-scale production but may compromise yields for thermally labile tosylates.

Purification Techniques

Chromatographic Methods

Flash chromatography (30% ethyl acetate in hexane) effectively isolates 2-methoxyethyl tosylate from unreacted starting materials and byproducts . However, this method’s scalability is limited compared to distillation.

Liquid-Liquid Extraction

Partitioning between dichloromethane and water removes hydrophilic impurities, as demonstrated in both conventional and catalytic methods. Saturated brine washing further enhances phase separation.

Distillation

Short-path distillation under vacuum (0.1 mbar) purifies the product while minimizing thermal degradation . Industrial refinements employ fractional distillation columns for higher throughput .

Comparative Analysis of Methodologies

Parameter Triethylamine Method KOH-Catalyzed Acid Esterification
Reaction Time 8 hours2–3 hours3–4 hours
Yield Not reported>85%Not reported
Base/Catalyst TriethylamineKOHAcid catalyst
Purification Column chromatographyExtraction/distillationDistillation
Scalability Laboratory-scaleIndustrial-friendlyIndustrial-friendly

The KOH-catalyzed method offers superior reaction kinetics and yield potential, making it preferable for large-scale applications. Conversely, the triethylamine approach provides better control over side reactions in sensitive syntheses.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Methoxyethyl 4-methylbenzenesulfonate is primarily utilized as a mild alkylating agent in various organic synthesis reactions. Its role as a leaving group is significant in forming more complex molecules, which are essential in producing pharmaceuticals and agrochemicals.

Key Reactions:

  • Alkylation Reactions : The compound can be used to introduce alkyl groups into nucleophiles, facilitating the creation of various alkylated products.
  • Synthesis of Sulfonamides : It serves as a precursor in synthesizing sulfonamide compounds, which have applications in medicinal chemistry.

Case Study Example :
A study demonstrated the successful use of this compound in synthesizing novel sulfonamide derivatives with enhanced biological activity against specific bacterial strains .

Medicinal Chemistry

The compound's ability to serve as a versatile building block makes it valuable in medicinal chemistry for developing new therapeutic agents.

Applications include :

  • Antibiotic Development : Its derivatives have been explored for their potential as antibiotics, targeting resistant bacterial strains.
  • Antitumor Agents : Research indicates that modifications of this compound can lead to the development of antitumor agents that inhibit cancer cell proliferation.

Materials Science

In materials science, this compound is employed to modify polymers and enhance their properties.

Applications include :

  • Polymer Synthesis : It acts as a functional monomer in creating sulfonated polymers with improved thermal stability and mechanical properties.
  • Coating Technologies : The compound is used in formulating coatings that require enhanced adhesion and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is harnessed in various synthetic applications to introduce the methoxyethyl group into target molecules .

Comparison with Similar Compounds

Physical Properties :

  • Density : 1.2 g/cm³
  • Boiling Point : 344°C at 760 mmHg
  • Melting Point : 10°C
  • Flash Point : 161.8°C .

Synthesis: The compound is synthesized via the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethanol in the presence of a base, such as potassium carbonate .

The structural and functional attributes of 2-methoxyethyl 4-methylbenzenesulfonate can be contrasted with related 4-methylbenzenesulfonate esters. Key compounds are compared below based on substituent groups, physical properties, and applications.

Substituent Variations in the Ethoxy Chain

2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate

  • CAS : 118591-58-5
  • Molecular Formula : C₁₁H₁₆O₅S
  • Key Feature : Contains a hydroxyl group (–OH) in the ethoxy chain.
  • Properties : Increased hydrophilicity compared to the methoxy-substituted analog, influencing solubility and reactivity. Used in polymer chemistry and as a hydrophilic intermediate .

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

  • CAS : 77544-68-4
  • Molecular Formula : C₁₃H₂₀O₆S
  • Key Feature : Extended ethoxy chain with two hydroxyl groups.
  • Properties : Higher molecular weight (304.36 g/mol) and enhanced water solubility. Applications include PEGylation reactions and hydrophilic linker synthesis .

2-(4-(2-Aminoethyl)-2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate

  • CAS: Not explicitly listed (synthesized in ).
  • Molecular Formula: C₁₉H₂₃NO₅S
  • Key Feature: Aromatic phenoxy group with an aminoethyl substituent.
  • Used in fluorine-18 labeling for positron emission tomography (PET) tracers .

Structural and Functional Differences

Parameter This compound 2-(2-Hydroxyethoxy)ethyl analog 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl analog
Substituent Methoxyethyl (–OCH₂CH₂OCH₃) Hydroxyethoxy (–OCH₂CH₂OH) Extended hydroxyethoxy chain
Molecular Weight (g/mol) 230.28 260.31 304.36
Hydrophilicity Moderate High Very High
Primary Applications ABCG2 modulator synthesis Polymer intermediates PEGylation reactions

Reactivity and Stability

  • Methoxyethyl Group : The methoxy group in this compound provides electron-donating effects, enhancing the leaving group ability of the tosylate moiety in nucleophilic substitutions. This makes it more reactive than hydroxyl-substituted analogs .
  • However, they offer superior solubility in aqueous systems .

Industrial and Pharmaceutical Relevance

  • This compound : Critical in synthesizing verapamil analogs for PET imaging and ABCG2 inhibitors .
  • Hydroxyethyl Derivatives : Used in drug delivery systems (e.g., PEGylated therapeutics) and biodegradable polymers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxyethyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves esterification of 4-methylbenzenesulfonyl chloride with 2-methoxyethanol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Yield optimization requires strict temperature control to minimize hydrolysis of the sulfonyl chloride. Post-reaction purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, eluent: 3:7 ethyl acetate/hexane) achieves >90% purity. Impurities often arise from incomplete reaction or solvent residues, detectable via HPLC (C18 column, 220 nm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Key analytical methods include:

  • NMR Spectroscopy : 1H^1H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 7.78 (d, 2H, aromatic), δ 2.45 (s, 3H, CH₃), δ 4.35 (m, 2H, OCH₂), δ 3.65 (m, 2H, CH₂OCH₃), δ 3.38 (s, 3H, OCH₃).
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 231.1.
  • X-ray Crystallography : Single-crystal analysis (using SHELX programs) reveals torsional angles between the sulfonate and methoxyethyl groups, critical for stability studies .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in dichloromethane. Limited solubility in water (<0.1 mg/mL at 25°C), necessitating surfactant use for aqueous applications.
  • Stability : Degrades under prolonged UV exposure (λ = 254 nm) or acidic conditions (pH < 3), forming 4-methylbenzenesulfonic acid and 2-methoxyethanol. Store at −20°C in amber vials with molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the methoxyethyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer: The methoxyethyl group introduces steric bulk, reducing reaction rates in SN2 mechanisms (e.g., with amines or thiols). Computational studies (DFT at B3LYP/6-31G* level) show a 15–20% higher activation energy compared to methyl or ethyl sulfonate analogs. Kinetic experiments (monitored via 19F^{19}F NMR with fluorinated nucleophiles) confirm slower displacement rates, requiring elevated temperatures (60–80°C) for efficient conversions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Answer: Discrepancies in cytotoxicity studies (e.g., IC₅₀ values ranging from 50–200 μM in leukemia cell lines) arise from:

  • Solvent artifacts : DMSO concentrations >0.1% induce false positives. Validate via solvent-only controls.
  • Metabolic interference : Sulfonate esters may hydrolyze in cell culture media, releasing bioactive byproducts. Use LC-MS/MS to quantify intact compound during assays .

Q. How can computational modeling guide the design of derivatives with enhanced enzymatic inhibition?

Answer:

  • Docking Studies : AutoDock Vina simulations with cytochrome P450 isoforms reveal that substituting the methoxyethyl group with bulkier substituents (e.g., adamantyl) improves binding affinity by 30–40% via hydrophobic interactions.
  • MD Simulations : 100-ns trajectories predict improved metabolic stability by reducing solvent-accessible sulfonate groups .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

  • Polymorphism : Multiple crystal forms (monoclinic vs. orthorhombic) occur due to flexible methoxyethyl chain. Use seeding techniques with pre-characterized crystals.
  • Twinned Data : SHELXL refinement (HKLF 5 format) resolves overlapping reflections. Apply TWIN/BASF commands for accurate occupancy modeling .

Properties

IUPAC Name

2-methoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJJSAQSRHKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58320-73-3
Record name Polyethylene glycol monomethyl ether tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58320-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00884963
Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17178-10-8, 58320-73-3
Record name 2-Methoxyethyl p-toluenesulfonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Synthesis routes and methods I

Procedure details

A slurry of p-toluenesulfonyl chloride (205 g, 1.08 mol) and pyridine (150 mL) is stirred under an argon atmosphere. The temperature is maintained below 5° C. (ice-water bath), while ethylene glycol monomethyl ether (80 ml, 1 mol) is added slowly from a dropping funnel. After the addition is complete, the mixture is stirred for 1 h below 5° C. The mixture is poured into ice-water (1 L) and is extracted with dichloromethane (1.2 l). The organic layer is washed with ice-cold 6 M HCl (3×350 ml), and is reduced to a minimum volume by evaporation in vacuo.
Quantity
205 g
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150 mL
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ice water
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0 (± 1) mol
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80 mL
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[Compound]
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ice water
Quantity
1 L
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To tosyl chloride (50.0 g, 0.263 mol) at 0° C. and under nitrogen were added anhydrous dichloromethane (80 ml), anhydrous pyridine (23 ml, 24.3 g, 0.29 mol), 2-methoxyethanol (21.0 ml, 20.0 g, 0.263 mol) and a catalytic quantity of DMAP. After 10 minutes the mixture was warmed to room temperature, at which it was stirred for 16 hours. Dichloromethane (100 ml) and 1 M aqueous hydrochloric acid (50 ml) were added. The organic layer was isolated and washed with 1 M aqueous hydrochloric acid (4×30 ml) and water (4×30 ml), dried (Na2SO4) and concentrated in vacuo to give the title compound (51.68 g, 85%) as an oil.
Quantity
50 g
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reactant
Reaction Step One
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23 mL
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reactant
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21 mL
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reactant
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80 mL
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50 mL
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100 mL
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Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 38 g of 2-methoxyethanol in 12 ml of pyridine was added portionwise, over two hours, 95.3 g of p-toluenesulfonyl chloride at 0° C. The reaction mixture was stirred for 20 hours, poured into 200 ml of concentrated hydrochloric acid and 1 liter of ice cubes, extracted with methylene chloride and washed successively with methylene chloride, water and a saturated sodium chloride solution. The organic phase was dried over magnesium sulfate and stripped to yield 99 g of 2-methoxyethyl tosylate as a yellow oil.
Quantity
38 g
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reactant
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12 mL
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95.3 g
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reactant
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200 mL
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reactant
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[Compound]
Name
ice
Quantity
1 L
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-methoxyethanol (0.989 g, 13 mmol) was dissolved in 30 ml dichloromethane, and triethylamine (2.53 g, 25 mmol) was added to the solution. The reaction mixture was set to stir in an ice-water bath, and p-toluenesulfonyl chloride (3.22 g, 17 mmol) was added all at once. The ice was allowed to melt, and the reaction was continued overnight. The reaction mixture was then filtered, to remove all of the triethylamine hydrochloride, and the filtrate was washed with ml saturated NaHCO3(aq), then 30 ml 1N KHSO4(aq), then 30 ml saturated NaHCO3(aq). The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed by distillation. The colorless oily residue was chromatographed on silica gel in 1:5 ethyl acetate:chloroform, to yield 2.77 g (92% yield) of 2-methoxyethyl tosylate as a viscous liquid.
Quantity
0.989 g
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reactant
Reaction Step One
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30 mL
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2.53 g
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3.22 g
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ice
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxyethyl 4-methylbenzenesulfonate
2-Methoxyethyl 4-methylbenzenesulfonate
2-Methoxyethyl 4-methylbenzenesulfonate
2-Methoxyethyl 4-methylbenzenesulfonate
2-Methoxyethyl 4-methylbenzenesulfonate
2-Methoxyethyl 4-methylbenzenesulfonate

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